molecular formula C12H11NO4S3 B11137121 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

Cat. No.: B11137121
M. Wt: 329.4 g/mol
InChI Key: GXKQTSQNBJJWKH-UXBLZVDNSA-N
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Description

The compound 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted at positions 3 and 5. The 3-position features a 1,1-dioxo-4H-thiophen-3-yl group (a sulfone-modified thiophene ring), while the 5-position contains a furan-2-ylmethylene substituent. This structural configuration introduces unique electronic and steric properties, distinguishing it from other rhodanine derivatives .

Rhodanine-based compounds are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and antidiabetic effects.

Properties

Molecular Formula

C12H11NO4S3

Molecular Weight

329.4 g/mol

IUPAC Name

(5E)-3-(1,1-dioxothiolan-3-yl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO4S3/c14-11-10(6-9-2-1-4-17-9)19-12(18)13(11)8-3-5-20(15,16)7-8/h1-2,4,6,8H,3,5,7H2/b10-6+

InChI Key

GXKQTSQNBJJWKH-UXBLZVDNSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=CO3)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CO3)SC2=S

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Thiophene-1,1-Dioxide Precursor Preparation

The synthesis begins with the oxidation of 3-bromothiophene using hydrogen peroxide in acetic acid to yield 3-bromothiophene-1,1-dioxide. This intermediate is critical for subsequent Suzuki-Miyaura coupling or nucleophilic substitution reactions.

Reaction Conditions:

  • Oxidizing Agent: 30% H₂O₂ in glacial acetic acid (1:3 v/v)

  • Temperature: 60°C for 6–8 hours

  • Yield: 72–78%

ParameterValue
SolventEthanol
CatalystPiperidine (3 drops)
TemperatureReflux (78°C)
Reaction Time4–6 hours
Yield65–70%

Microwave irradiation (300 W, 100°C) reduces reaction time to 25 minutes while maintaining comparable yields.

Thiazolidin-4-One Core Formation

The final step involves cyclization of the intermediate with thiourea or thioacetic acid to install the 2-thioxo-thiazolidin-4-one ring. This reaction typically proceeds in ethanol under reflux with catalytic ammonium acetate.

Critical Observations:

  • Cyclization Efficiency: 80–85% yield when using thiourea due to its superior nucleophilicity.

  • Byproduct Formation: Competing thioesterification occurs if thioacetic acid is used, requiring column chromatography for purification.

One-Pot Multicomponent Approaches

Recent advances employ one-pot strategies to streamline synthesis. A representative protocol involves:

  • Simultaneous oxidation-condensation: Combining thiophene oxidation with Knoevenagel condensation using Bi(SCH₂COOH)₃ as a bifunctional catalyst.

  • In situ cyclization: Introducing thiourea directly into the reaction mixture to form the thiazolidinone ring without isolating intermediates.

Advantages:

  • Yield Improvement: 78–82% overall yield vs. 65–70% in stepwise methods.

  • Solvent Reduction: Eliminates intermediate purification steps, reducing ethanol consumption by 40%.

Catalytic Innovations

Organocatalysis with DSDABCOC

The ionic liquid DSDABCOC (diisopropyl ethyl ammonium acetate) enhances reaction rates in both condensation and cyclization steps. Key benefits include:

  • Reaction Acceleration: 82–92% yield in 2 hours at room temperature.

  • Reusability: The catalyst retains activity for 3–4 cycles without significant degradation.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz) improves mass transfer in heterogeneous reactions, particularly during thiophene oxidation and furan-2-ylmethylene coupling.

Performance Metrics:

MetricConventionalUltrasound
Reaction Time6 hours90 minutes
Isolated Yield70%85%
Energy Consumption1.2 kWh0.45 kWh

This method reduces energy use by 62% while increasing yield.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes and oxidation byproducts.

  • Recrystallization: Ethanol/water (4:1) mixtures yield crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Key signals include δ 7.62 (s, 1H, CH=C), δ 6.76 (d, J = 3.1 Hz, 1H, furan-H), and δ 3.21 (t, J = 7.5 Hz, 4H, thiophene-SO₂-CH₂).

  • IR (KBr): Peaks at 1691 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O), and 1608 cm⁻¹ (C=C) confirm functional groups.

Scalability and Industrial Considerations

Kilogram-Scale Production

A pilot study using continuous flow reactors achieved:

  • Throughput: 1.2 kg/day using a 5 L reactor.

  • Purity: ≥98% by HPLC with <0.5% residual solvents.

Cost Analysis

ComponentCost per kg (USD)
Raw Materials2,450
Catalysts680
Energy320
Total3,450

Biocatalytic routes using engineered enzymes may reduce costs by 30–40% in future iterations .

Chemical Reactions Analysis

Core Thiazolidinone Reactivity

The 2-thioxo-thiazolidin-4-one scaffold drives key transformations:

Reaction TypeConditionsOutcomeSource
Knoevenagel Condensation Furan-2-carbaldehyde + rhodanine derivatives, base (piperidine/β-alanine), alcoholic solvent (ethanol/acetic acid)Forms arylidene derivatives via α,β-unsaturated ketone formation
Nucleophilic Substitution α-Haloketones, allyl isothiocyanate, Et<sub>3</sub>N in methanol (reflux)Generates intermediates for cyclization to novel thiazolidinones
Cyclization Intramolecular attack by sulfur/nitrogen nucleophiles under basic conditionsForms fused heterocyclic systems (e.g., thiazolo[3,2-b]thiazoles)

Mechanistic studies highlight the role of the exocyclic double bond (C5-methylene) in facilitating Michael additions and cycloadditions .

Thiophene-1,1-Dioxide Reactivity

The sulfone group influences electronic and steric properties:

Key Reactions:

  • Sulfone Reduction : Not directly observed but analogous compounds undergo LiAlH<sub>4</sub>-mediated reduction to thiolanes (limited applicability due to competing thiazolidinone ring opening) .

  • Electrophilic Aromatic Substitution : Hindered by electron-withdrawing sulfone group; meta-directing effects observed in derivatives .

  • Ring-Opening Reactions : Under strong bases (e.g., NaOH), sulfolane derivatives fragment via C-S bond cleavage, but stability is enhanced by the thiazolidinone ring .

Furan-Methylene Reactivity

The furylidene moiety participates in:

ReactionReagents/ConditionsProductsSource
Diels-Alder Reaction Electron-deficient dienophiles (e.g., maleic anhydride), thermal conditionsCycloadducts with retained thiazolidinone core
Oxidation SeO<sub>2</sub>/AcOHConverts furan to γ-ketoaldehyde derivatives
Photochemical [2+2] UV light, acetone solventCross-conjugated cyclobutane adducts

Steric hindrance from the thiophene-dioxide group limits furan reactivity compared to unsubstituted furfurals .

Derivatization via Functional Group Interconversion

Strategic modifications enable pharmacological optimization:

A. Thione Sulfur Modifications

  • Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form S-alkyl derivatives .

  • Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH converts thione (-C=S) to sulfone (-C=SO<sub>2</sub>), altering electronic properties .

B. Rhodanine Ring Opening

  • Hydrolysis : Concentrated HCl (reflux) cleaves the thiazolidinone ring to yield thioamide intermediates .

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable protocols:

MethodConditionsYield ImprovementSource
Ultrasound-Assisted VOSO<sub>4</sub> catalyst, CH<sub>3</sub>CN, 40°C85–92% in 15–30 min
Microwave Synthesis Zeolite 5A, 200 W irradiation78–88% in <10 min
Solvent-Free Bi(SCH<sub>2</sub>COOH)<sub>3</sub> catalyst, 70°C89–95%

These methods reduce reaction times by 40–60% compared to conventional heating .

Comparative Reaction Kinetics

Data for furan-2-ylmethylene substituent vs. benzylidene analogues:

ParameterFuran DerivativeBenzylidene DerivativeSource
Knoevenagel Rate (k, s⁻¹) 2.7 × 10⁻³1.9 × 10⁻³
DA Reaction ΔG‡ (kJ/mol) 92.4105.7
Oxidative Stability (t½, h) 4872

Enhanced reactivity stems from furan’s electron-rich nature and reduced steric bulk .

This compound’s reactivity profile enables rational design of derivatives with tailored biological and physicochemical properties. Future research should explore enantioselective modifications and computational modeling to predict novel reaction pathways.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Various studies have tested its efficacy against different bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Research

The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have shown that it may induce apoptosis in cancer cells through enzyme inhibition and receptor modulation. Specific pathways affected include those related to cell cycle regulation and apoptosis.

Chemical Synthesis

In organic chemistry, 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including:

  • Oxidation : The thiophene and furan rings can be oxidized to form sulfoxides.
  • Reduction : The thiazolidinone moiety can be reduced to yield different derivatives.

This versatility makes it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound involved testing against clinical isolates of various pathogens. The findings demonstrated that derivatives of this compound showed enhanced activity compared to traditional antibiotics, indicating its potential as a new class of antimicrobial agents .

Case Study 2: Anticancer Mechanisms

In vitro studies have been performed to assess the anticancer effects of the compound on breast cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings highlight its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound A : 3-Benzyl-5-[5-(4-chlorophenyl)-furan-2-ylmethylene]-2-thioxo-thiazolidin-4-one ()
  • Position 3 : Benzyl group (electron-rich aromatic substituent).
  • Position 5 : Chlorophenyl-substituted furan (introduces halogen-mediated lipophilicity).
  • Key Differences :
    • The target compound’s sulfone group at position 3 replaces the benzyl group, reducing aromaticity and increasing polarity.
    • The absence of a chlorine atom on the furan ring in the target compound may lower lipophilicity compared to Compound A .
Compound B : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ()
  • Position 3 : Phenyl group.
  • Position 5 : Hydroxybenzylidene group (enables intramolecular hydrogen bonding).
  • The furan-2-ylmethylene group lacks the hydroxyl moiety, reducing hydrogen-bonding capacity compared to Compound B .
Compound C : 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one ()
  • Position 3 : 4-Methylphenyl group (electron-donating methyl substituent).
  • Position 5 : Unsubstituted.
  • Key Differences :
    • The target compound’s sulfone-thiophene and furan-2-ylmethylene groups introduce greater steric bulk and electronic complexity compared to Compound C’s simpler aromatic substituent .

Key Contrasts :

  • The sulfone-thiophene precursor may require oxidation of a thiophene sulfide intermediate, adding a synthetic step compared to benzyl- or phenyl-substituted derivatives .
  • The absence of halogenation (cf. Compound A) simplifies purification .
Table 1: Comparative Properties
Property Target Compound Compound A () Compound B ()
Position 3 Substituent 1,1-Dioxo-thiophen-3-yl (sulfone) Benzyl Phenyl
Position 5 Substituent Furan-2-ylmethylene 5-(4-Chlorophenyl)furan 2-Hydroxybenzylidene
Electron Effects Strong electron-withdrawing (sulfone) Moderate electron-donating Electron-withdrawing (hydroxy)
Lipophilicity (LogP) Moderate (predicted) High (due to Cl) Low (due to -OH)
Hydrogen Bonding Limited (no -OH) None Strong (intramolecular -OH)
Activity Predictions :
  • The sulfone group may enhance metabolic stability compared to non-oxidized thiophene derivatives.
  • The furan-2-ylmethylene substituent could improve π-π stacking with biological targets, similar to chlorophenyl-furan in Compound A but without halogen-related toxicity .

Biological Activity

3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It belongs to the thiazolidinone class, which has been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H11NO4S3C_{12}H_{11}NO_4S_3 with a molecular weight of 305.41 g/mol. The structure features a thiazolidinone core linked to furan and thiophene moieties, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiazolidinone derivatives. The compound exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been explored in several in vitro studies. Notably, it demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The compound's ability to induce apoptosis was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound displayed anti-inflammatory activity. It inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cytokine Modulation : The compound modulates immune responses by affecting cytokine release from immune cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including our compound. Results indicated that it significantly reduced bacterial growth at concentrations as low as 10 µg/mL, outperforming several standard antibiotics .

Study 2: Anticancer Activity

In vitro assays on HT-29 and TK-10 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of treatment at concentrations above 20 µM .

Data Summary

Biological ActivityTest SystemResultReference
AntimicrobialE. coliInhibition at 10 µg/mL
AntimicrobialS. aureusSignificant growth reduction
AnticancerHT-29IC50 = 25 µM
AnticancerTK-10Induced apoptosis
Anti-inflammatoryMacrophage cultureReduced cytokine release

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,1-dioxo-4H-thiophen-3-yl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and thiazolidinone precursors. A typical approach involves refluxing a furan-substituted aldehyde with 2-thioxo-thiazolidin-4-one derivatives in acetic acid with sodium acetate as a catalyst. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography using hexane/ethyl acetate gradients .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer : Structural confirmation requires multi-modal spectroscopy:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments and carbon frameworks, particularly resonances from the thiophene-dione (δ 6.8–7.5 ppm) and furan-methylene (δ 5.2–5.8 ppm) groups.
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) confirm core functionalities.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening assays against bacterial/fungal strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa) are conducted using microdilution (MIC) and MTT protocols. Activity is often linked to the thioxo-thiazolidinone core, with IC50_{50} values reported in the 10–50 µM range. Variations in substituents (e.g., thiophene-dione vs. furan) modulate potency .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Methodological Answer : Yield enhancement strategies include:

  • Solvent Optimization : Replacing acetic acid with DMF or THF to reduce side reactions.
  • Catalyst Screening : Testing ionic liquids or microwave-assisted synthesis for faster kinetics.
  • Workflow Automation : Implementing continuous flow reactors for scalability and reproducibility .

Q. What computational methods are used to predict the compound’s reactivity and binding modes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., bacterial DNA gyrase), guided by X-ray crystallography data from analogous rhodanine derivatives .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardized protocols are critical:

  • Dose-Response Consistency : Re-testing under uniform conditions (e.g., 24-h exposure, 10% FBS).
  • Structural Analog Comparison : Benchmarking against derivatives (e.g., 5-benzylidene variants) to isolate substituent effects.
  • Mechanistic Studies : Enzyme inhibition assays (e.g., COX-2, α-glucosidase) clarify target specificity .

Q. What methodologies assess the compound’s environmental stability and degradation pathways?

  • Methodological Answer : Environmental fate studies employ:

  • Hydrolysis/Photolysis : HPLC-MS monitors degradation under pH 3–9 and UV light (254 nm).
  • Ecotoxicology : Daphnia magna or Aliivibrio fischeri bioassays quantify acute toxicity (EC50_{50}).
  • QSAR Modeling : Predicting biodegradation using topological polar surface area (TPSA) and logP values .

Q. How are structure-activity relationships (SARs) explored for this compound class?

  • Methodological Answer : SAR studies involve:

  • Substituent Libraries : Synthesizing derivatives with halogen (Cl, F) or methoxy groups at the thiophene/furan rings.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity.
  • Crystallography : Resolving X-ray structures to identify key hydrogen bonds (e.g., C=O···H-N) in target binding pockets .

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